molecular formula C8H6F4O B8669188 (2,3,4,5-Tetrafluoro-6-methylphenyl)methanol

(2,3,4,5-Tetrafluoro-6-methylphenyl)methanol

Cat. No. B8669188
M. Wt: 194.13 g/mol
InChI Key: MVILTIVROIYUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,4,5-Tetrafluoro-6-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.
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properties

Product Name

(2,3,4,5-Tetrafluoro-6-methylphenyl)methanol

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

(2,3,4,5-tetrafluoro-6-methylphenyl)methanol

InChI

InChI=1S/C8H6F4O/c1-3-4(2-13)6(10)8(12)7(11)5(3)9/h13H,2H2,1H3

InChI Key

MVILTIVROIYUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl bromide (9.6 g) in dry tetrahydrofuran (25 cm3) was added dropwise in a stirred mixture of magnesium turnings (5.0 g), dry tetrahydrofuran (50 cm3) and a small crystal of iodine at the ambient temperature (ca. 22° C.). When the addition was complete the mixture was stirred for a further 1 hour at the ambient temperature and the solution of methyl magnesium bromide thus formed was then added dropwise to a stirred solution to pentafluorobenzyl alcohol (17.8 g) in tetrahydrofuran (50 cm3) whilst the temperature was maintained at 30° C. When the addition was complete the mixture was stirred for a further 2 hours at the ambient temperature and for 3 hours at the reflux temperature. Water at 0° C. was added to the mixture, which was then acidified with dilute hydrochloric acid and extracted with diethyl ether (2×80 cm3). The extracts were combined, washed with water, dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure. The residual oil (4.6 g) was shown by gas liquid chromatographic examination of a sample to consist of ca. 70% by weight of unreacted starting material and ca. 30% by weight of product. The oil was subjected to vigorous purification by column and thin-layer chromatography using a silica gel support and eluting with a mixture of diethyl ether and hexane (3:7 by volume), to obtain 2-methyl-3,4,5,6-tetrafluorobenzyl alcohol as a colourless oil.
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17.8 g
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50 mL
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Synthesis routes and methods II

Procedure details

3,4,5,6-tetrafluoro-2-toluic acid (500 mg) was dissolved in dry diethyl ether (5.0 ml) added dropwise to a suspension of lithium aluminium hydride (100 mg) in dry ether (10 ml) under an argon atmosphere at the ambient temperature. When the addition was complete and the effervescence has subsided the mixture was heated at the reflux temperature for a period of 1 hour. After allowing the mixture to cool to the ambient temperature water (10 ml) was cautiously added and the resultant mixture extracted with diethyl ether (2×20 ml), the extracts washed with water and dried over anhydrous magnesium sulphate. After filtration the filtrate was concentrated by evaporation of the solvent. The residual low melting solid was recrystallised from petroelum ether (boiling range 40°-60° C.) to yield 2-methyl-3,4,5,6-tetrafluoro-benzyl alcohol (200 mg). N.m.r. ('H(ppm)CDCl3): 2.18(s,1H); 2.32(t,3H); 4.86(s,2H).
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500 mg
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5 mL
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100 mg
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10 mL
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10 mL
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